molecular formula C12H12N2O2 B2986023 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 54815-29-1

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2986023
CAS RN: 54815-29-1
M. Wt: 216.24
InChI Key: NBBUHXANSADUKL-UHFFFAOYSA-N
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Description

“1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound . It is a solid substance and is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole compounds, including “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid”, involves several methods. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole-4-carboxylic acid . The molecular weight of this compound is 216.24 .


Chemical Reactions Analysis

Pyrazole compounds, including “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid”, are involved in several chemical reactions. For instance, they can undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton .


Physical And Chemical Properties Analysis

“1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Reactivity

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile chemical precursor utilized in various synthesis and functionalization reactions. For instance, it has been involved in the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles such as 1,2-diaminoethane, demonstrating its potential in creating a wide range of compounds with potential pharmaceutical applications (Yıldırım, Kandemirli, & Akçamur, 2005). Further, its conversion into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives underlines its chemical flexibility and relevance in synthetic chemistry (Yıldırım & Kandemirli, 2006).

Corrosion Inhibition

Derivatives of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential as corrosion inhibitors. The use of pyrazole derivatives in molar hydrochloric acid has shown significant reduction in corrosion rates, indicating their utility in protecting steel and other metals from corrosive environments (Herrag et al., 2007).

Coordination Chemistry

The compound and its derivatives have been used in coordination chemistry to create novel complexes. For example, mononuclear CuII/CoII coordination complexes were synthesized from pyrazole-dicarboxylate acid derivatives, showcasing the ability of these compounds to act as ligands and form stable complexes with transition metals (Radi et al., 2015).

Nonlinear Optical Materials

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derived from the 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid framework, have been explored for their nonlinear optical properties. Such studies reveal the potential of these compounds in optical limiting applications, underlining the broad applicability of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives in advanced material sciences (Chandrakantha et al., 2013).

Antimicrobial Activities

Compounds synthesized from 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been tested for antimicrobial activities. Research has shown that certain derivatives exhibit significant antibacterial and antifungal properties, highlighting the potential for these compounds in developing new antimicrobial agents (Siddiqui et al., 2013).

Future Directions

The future directions of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” could involve its use in the synthesis of more complex organic compounds. Pyrazole derivatives have shown potential in various areas, including as γ-secretase modulators and as potential JAK2 inhibitors for myeloproliferative disorders therapy .

properties

IUPAC Name

1-benzyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(12(15)16)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBUHXANSADUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54815-29-1
Record name 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using benzylhydrazine dihydrochloride (8.0 g) and ethyl 2-ethoxymethyleneacetoacetate (7.6 g), the residue was recrystallized from ethyl acetate to give 1-benzyl-3-methylpyrazole-4-carboxylic acid (2.45 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One

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